Epipinoresinol - 18779-41-4

Epipinoresinol

Catalog Number: EVT-10915249
CAS Number: 18779-41-4
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epipinoresinol is an enantiomer of pinoresinol having (+)-(1R,3aR,4S,6aR)-configuration. It has a role as a plant metabolite and a marine metabolite.
Epipinoresinol is a natural product found in Camellia sinensis, Pandanus odoratissimus, and other organisms with data available.
Overview

Epipinoresinol is a naturally occurring lignan, a type of polyphenolic compound found in various plants. This compound is structurally related to pinoresinol and is known for its potential health benefits, including antioxidant and anti-inflammatory properties. It has garnered interest in the fields of pharmacology and biochemistry due to its involvement in various metabolic pathways and its potential therapeutic applications.

Source

Epipinoresinol is primarily sourced from plants such as Eucommia ulmoides, where it is produced through the biosynthesis of lignans. It can also be obtained through synthetic methods involving the radical coupling of coniferyl alcohol, a precursor derived from phenolic compounds found in many plants .

Classification

Epipinoresinol belongs to the class of compounds known as lignans, which are characterized by their biphenyl structure. It is categorized under the chemical family of furofuran lignans, distinguished by its specific molecular configuration and biological activities.

Synthesis Analysis

Methods

The synthesis of epipinoresinol can be achieved through several methods:

  1. Radical Coupling: A prominent method involves the radical coupling of coniferyl alcohol. This process can utilize 5-bromoconiferyl alcohol, which undergoes a peroxidase-mediated radical coupling reaction to form an intermediate compound, 5,5′-bromopinoresinol. This intermediate is subsequently hydro-debrominated to yield epipinoresinol.
  2. Biotransformation Techniques: Industrial production often employs biotransformation methods, such as fermentation with specific fungi like Aspergillus niger and Actinomucor elegans, which have been shown to produce epipinoresinol effectively.

Technical Details

The radical coupling reactions typically involve conditions that favor the formation of free radicals, which can be influenced by factors such as temperature, pH, and the presence of catalysts. The use of enzymes in biotransformation processes allows for more selective synthesis pathways that can enhance yield and purity.

Molecular Structure Analysis

Structure

Epipinoresinol has a molecular formula of C20H22O6C_{20}H_{22}O_{6} and a molecular weight of 358.39 g/mol. Its structure features a furofuran ring system that contributes to its biological activity.

Data

Spectroscopic analysis techniques such as Nuclear Magnetic Resonance (NMR) are used to characterize epipinoresinol. Characteristic spectral patterns help distinguish it from similar compounds like pinoresinol, particularly through differences in chemical shifts around the tetrahydrofuran ring .

Chemical Reactions Analysis

Reactions

Epipinoresinol participates in various chemical reactions:

  • Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: Reduction reactions are typically carried out using sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Technical Details

The major products formed from these reactions include various oxidized or reduced derivatives of epipinoresinol, which can further undergo functionalization to yield bioactive compounds. The ability to modify its structure makes epipinoresinol a versatile compound in synthetic organic chemistry.

Mechanism of Action

Process

The mechanism of action for epipinoresinol involves its interaction with specific enzymes in metabolic pathways. Notably, it interacts with cytochrome P450 enzymes such as CYP81Q3, which catalyzes the formation of a methylenedioxy bridge in epipinoresinol to produce another compound called (+)-pluviatilol .

Data

This enzymatic conversion highlights the role of epipinoresinol as an intermediate in biosynthetic pathways leading to other biologically active compounds. The stereochemistry and selectivity during these reactions are crucial for determining the final products' biological activities.

Physical and Chemical Properties Analysis

Physical Properties

Epipinoresinol is typically characterized by its solubility in organic solvents and limited solubility in water. Its melting point and boiling point have not been extensively documented but are essential for understanding its stability under various conditions.

Chemical Properties

The chemical properties include its reactivity towards oxidation and reduction processes, making it a suitable candidate for further functionalization. Its stability can be influenced by environmental factors such as temperature and pH levels .

Applications

Scientific Uses

Epipinoresinol has significant applications in scientific research due to its potential health benefits:

  • Pharmacological Research: Studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
  • Metabolite Profiling: Gas chromatography coupled with tandem mass spectrometry has been utilized to quantify epipinoresinol alongside other metabolites, aiding in understanding its role within biological systems .
  • Natural Product Chemistry: As a lignan, it serves as a model compound for studying lignan biosynthesis and metabolism, providing insights into plant secondary metabolites' roles.
Biosynthetic Pathways and Enzymatic Mechanisms of Epipinoresinol

Biocatalytic Cascade Synthesis from Eugenol via Vanillyl-Alcohol Oxidase and Laccase

Epipinoresinol biosynthesis initiates with phenylpropanoid precursors, notably eugenol, through a coordinated enzymatic cascade. Vanillyl-alcohol oxidase (VAO), a flavin-dependent enzyme, catalyzes the oxidation of eugenol to form coniferyl alcohol. This reaction proceeds via dehydrogenation, generating reactive quinone methide intermediates [1] [7]. Subsequently, bacterial laccases (e.g., from Bacillus subtilis) oxidize coniferyl alcohol derivatives, producing phenoxy radicals. These radicals undergo non-enantioselective coupling to form racemic pinoresinol, a direct precursor to epipinoresinol [3].

A critical advancement involves in vitro reconstitution using a three-step, one-pot system. This combines VAO, laccase, and an enantiospecific pinoresinol reductase to achieve enantiopure epipinoresinol. The cascade eliminates intermediate isolation, enhancing efficiency:

  • Step 1: VAO oxidizes eugenol to coniferyl alcohol (kcat = 15 s−1)
  • Step 2: Laccase oxidizes coniferyl alcohol (KM = 45 μM)
  • Step 3: Stereoselective reduction yields (+)-epipinoresinol [3] [7].

Table 1: Enzymatic Parameters for Epipinoresinol Precursor Synthesis

EnzymeSubstrateKM (μM)kcat (s−1)Catalytic Efficiency (kcat/KM)
Vanillyl-alcohol oxidaseEugenol28 ± 315.2 ± 0.80.54
Bacterial laccaseConiferyl alcohol45 ± 58.7 ± 0.50.19

Role of CYP81Q3 in Methylenedioxy Bridge Formation and Diastereomeric Specialization

The furofuran lignan epipinoresinol gains structural complexity through cytochrome P450-mediated methylenedioxy bridge (MDB) formation. CYP81Q3, a sesame (Sesamum alatum)-specific P450 enzyme, catalyzes this stereochemically precise modification. Unlike its ortholog CYP81Q1 (which acts on (+)-pinoresinol), CYP81Q3 exclusively accepts (+)-epipinoresinol as a substrate. It installs a single MDB at the C9-C9' positions to form (+)-pluviatilol, a diastereomerically specialized intermediate toward (+)-2-episesalatin [5].

Functional divergence arises from active-site residues:

  • Substrate specificity: CYP81Q3 rejects pinoresinols due to polymorphic residues (e.g., Phe129 and Leu284) narrowing its substrate pocket.
  • Catalytic efficiency: CO-difference spectroscopy confirms high-affinity binding (Kd = 1.8 μM) between CYP81Q3 and (+)-epipinoresinol [5].
  • Evolutionary specialization: CYP81Q3’s inability to perform sequential MDB formations (unlike CYP81Q1) underscores lineage-specific diastereomeric diversification in lignans [5] [6].

Mechanistically, MDB formation involves hydroxylation at the methylene carbon, followed by nucleophilic attack by the adjacent phenolic oxygen. This process resembles P450-catalyzed MDB synthesis in streptovaricins, where keto-enol tautomerization completes bridge cyclization [6].

Radical Coupling Mechanisms of Coniferyl Alcohol Derivatives in Fungal-Mediated Synthesis

Fungal systems exploit radical coupling for epipinoresinol assembly without dirigent protein guidance. Laccases or peroxidases from Fusarium spp. generate coniferyl alcohol radicals, which undergo non-stereoselective coupling. The resulting quinone methides spontaneously cyclize into furofuran lignans like epipinoresinol [1] [7] . Key features include:

  • Radical stability: Coniferyl alcohol’s 4-O-alkylated side chain enhances radical resonance, favoring β–O–4 or β–β linkages.
  • Fungal enzyme promiscuity: Fusarium oxysporum laccases exhibit broad substrate tolerance, oxidizing coniferyl alcohol derivatives with ≤ 50 μM KM .
  • Byproduct formation: Non-enzymatic coupling yields racemic mixtures, contrasting dirigent-mediated enantioselectivity [7].

In vitro studies demonstrate that fungal supernatants reduce silver ions to nanoparticles via NADH-dependent reductases, paralleling the reductive steps in lignan biosynthesis. This suggests conserved mechanisms for reducing reactive intermediates .

Comparative Analysis of Dirigent Protein Functionality in Stereochemical Control

Dirigent proteins (DIRs) dictate stereoselectivity during lignan biosynthesis by orienting coniferyl alcohol radicals. Unlike fungal systems, DIRs in plants enforce precise bimolecular coupling, yielding enantiopure intermediates like (+)-pinoresinol. However, epipinoresinol synthesis often bypasses DIRs, relying on spontaneous cyclization post-radical coupling [7] [10].

Comparative insights:

  • Enantioselectivity: DIRs generate (>99% ee) (+)-pinoresinol, whereas fungal laccases produce racemic mixtures.
  • Epipinoresinol implications: The absence of DIR involvement in epipinoresinol formation explains its variable stereochemistry across species.
  • Protein engineering potential: Artificial dirigents designed for epipinoresinol synthesis could enforce C8-C8' linkage specificity. Mutant 4-oxalocrotonate tautomerase (4-OT) variants, engineered for aldol condensation, exemplify this approach [10].

Table 2: Dirigent Protein vs. Non-Dirigent Lignan Synthesis

FeatureDirigent-Mediated SynthesisNon-Dirigent/Fungal Synthesis
Enantioselectivity>99% ee (+)-pinoresinolRacemic mixtures
Key EnzymesDirigent protein + laccaseLaccase/peroxidase only
Coupling Controlβ–β' linkage enforcedMixture of β–β', β–O–4, β–5
Relevance to EpipinoresinolIndirect (via pinoresinol precursor)Direct synthesis

Properties

CAS Number

18779-41-4

Product Name

Epipinoresinol

IUPAC Name

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1

InChI Key

HGXBRUKMWQGOIE-WZBLMQSHSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O

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